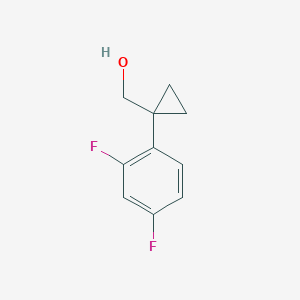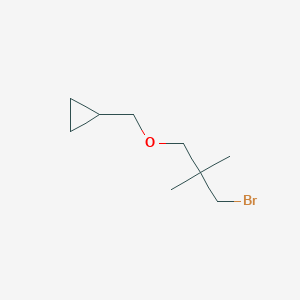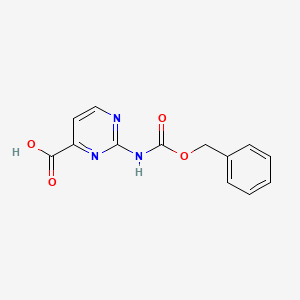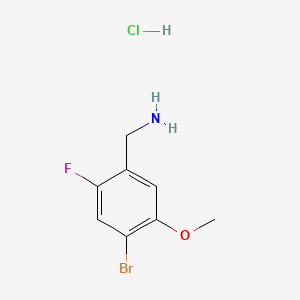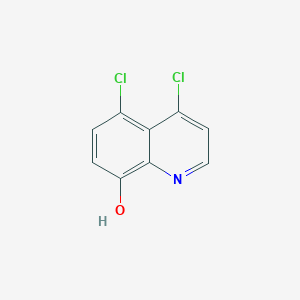![molecular formula C15H16Cl2O3 B13570625 Ethyl3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13570625.png)
Ethyl3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure features a bicyclo[2.1.1]hexane core, which is a strained ring system that can impart unique reactivity and stability characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a [2 + 2] cycloaddition reaction. This reaction can be initiated using photochemistry, where a mercury lamp or blue LED irradiation is employed to facilitate the cycloaddition of 1,5-dienes . The reaction conditions often include the use of dichloromethane or acetonitrile as solvents, with catalysts such as (Ir[dF(CF3)ppy]2(dtbpy))PF6 to improve yield and efficiency .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical cycloaddition process. This requires specialized equipment and glassware to handle the irradiation sources and maintain reaction conditions. The use of continuous flow reactors can also be explored to enhance the scalability and efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl 3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
Ethyl 3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and exploring new chemical space.
Biology: Its unique structure can be used to study biological interactions and develop bioactive compounds.
Medicine: The compound’s potential bioactivity makes it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as increased stability or reactivity.
作用機序
The mechanism of action of ethyl 3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with molecular targets and pathways. The strained bicyclic structure can interact with enzymes or receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways depend on the specific application and the compound’s modifications.
類似化合物との比較
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a para-substituted phenyl isostere.
Bicyclo[2.2.1]heptane:
Spiro[2.1.1]hexane: Another bicyclic compound with unique reactivity and stability properties.
Uniqueness
Ethyl 3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to its specific substitution pattern and the presence of the oxabicyclo[2.1.1]hexane core. This structure imparts distinct chemical properties, making it valuable for exploring new chemical space and developing novel bioactive compounds.
特性
分子式 |
C15H16Cl2O3 |
|---|---|
分子量 |
315.2 g/mol |
IUPAC名 |
ethyl 3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C15H16Cl2O3/c1-3-19-13(18)15-7-14(2,8-15)20-12(15)9-4-5-10(16)11(17)6-9/h4-6,12H,3,7-8H2,1-2H3 |
InChIキー |
SJOANLLGEZBACJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C12CC(C1)(OC2C3=CC(=C(C=C3)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Chloropropanoyl)-1-[(thiophen-2-yl)methyl]urea](/img/structure/B13570543.png)
![tert-butylN-[2-(cyclohexylamino)ethyl]carbamatehydrochloride](/img/structure/B13570544.png)
![tert-butylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate](/img/structure/B13570560.png)
![1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazinedihydrochloride](/img/structure/B13570565.png)
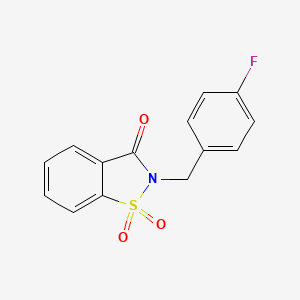
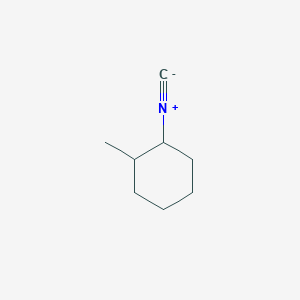
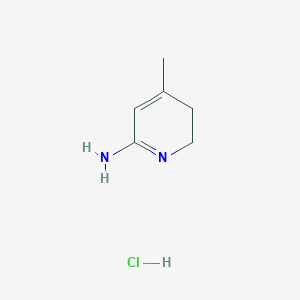
![N-[3-(cyclopropylcarbamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B13570589.png)
